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Compound of Interest

Compound Name: 3-(3-Methoxyphenyl)piperidine

Cat. No.: B1313662

An In-depth Technical Guide to 3-(3-Methoxyphenyl)piperidine: Chemical Properties and
Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
synthesis, and spectral characteristics of 3-(3-Methoxyphenyl)piperidine. This compound
serves as a valuable building block and structural motif in medicinal chemistry and drug
discovery, making a thorough understanding of its properties essential for researchers in the
field.

Chemical Structure and Identifiers

3-(3-Methoxyphenyl)piperidine is a heterocyclic compound featuring a piperidine ring
substituted at the 3-position with a 3-methoxyphenyl group. This substitution significantly
influences its chemical and biological properties.[1]

Table 1: Chemical Identifiers
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Identifier Value
IUPAC Name 3-(3-methoxyphenyl)piperidine
CAS Number 79601-21-1 (Free Base)[1][2]

19725-18-9 (Hydrochloride Salt)[3]

Molecular Formula Ci12H17NO
Molecular Weight 191.27 g/mol [1][2]
Canonical SMILES COC1=CC=CC(=C1)C2CCCNC2[1]

InChl=1S/C12H17NO/c1-14-12-6-2-4-10(8-
InChl 12)11-5-3-7-13-9-
11/h2,4,6,8,11,13H,3,5,7,9H2,1H3[1]

| INChl Key | LXCUAFVVTHZALS-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of 3-(3-Methoxyphenyl)piperidine are crucial for its handling,
formulation, and role in chemical reactions. While experimental data for some properties are
not widely published, known values and predictions are summarized below.

Table 2: Physicochemical Data
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Property

Physical State

Value

Liquid (predicted)

Notes

The parent compound,
piperidine, is a liquid.[4]

Boiling Point 303.68 °C at 760 mmHg Data for the (S)-enantiomer.
The related compound 3-MeO-
Melting Point Not available PCP hydrochloride has a
melting point of 204—205 °C.[5]
Density 1.003 g/cm3 Data for the (S)-enantiomer.
The parent compound,
. o ) piperidine, is miscible with
Solubility Not quantitatively available )
water and soluble in alcohols,
ethers, and chloroform.[4]
) The pKa of the conjugate acid
pKa Not available

of piperidine is 11.22.[6]

| Predicted XlogP | 2.0 | A measure of lipophilicity.[7] |

Synthesis and Manufacturing

Several synthetic routes to 3-(3-Methoxyphenyl)piperidine have been developed, reflecting

its utility as a synthetic intermediate. Key strategies include the catalytic hydrogenation of a

pyridine precursor, modern palladium-catalyzed cross-coupling reactions, and reductive

amination.[1]

Key Synthesis Routes:

o Catalytic Hydrogenation: A common and effective method involves the reduction of the

aromatic pyridine ring of 3-(3-methoxyphenyl)pyridine. This is typically achieved using

hydrogen gas and a noble metal catalyst such as platinum(lV) oxide under pressure.[2]

o Palladium-Catalyzed C(sp?)-H Arylation: This modern approach allows for the direct

formation of the C-C bond between the piperidine scaffold and the methoxyphenyl group,

offering high efficiency and atom economy.[1]
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» Grignard Reaction and Reduction: A multi-step synthesis can be employed, starting with a
protected 3-piperidone and a Grignard reagent derived from 3-bromoanisole. The resulting
tertiary alcohol is then subjected to elimination and subsequent hydrogenation to yield the

final product.[8]

Below is a diagram illustrating a common synthesis workflow for 3-(3-

Methoxyphenyl)piperidine.
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Starting Material

3-(3-Methoxyphenyl)pyridine

Hz2, PtO2, HCI
Methanol, 2844.3 Torr, 3h

Reattion

Catalytic Hydrogenation

Product (Hydrpchloride Salt)

3-(3-Methoxyphenyl)piperidine
Hydrochloride

10% NaOH(aq)
Dichloromethane

Workup (Free Base Liberation)

Basification & Extraction

Final Rroduct

3-(3-Methoxyphenyl)piperidine

Synthesis Workflow: 3-(3-Methoxyphenyl)piperidine via Hydrogenation

Click to download full resolution via product page

Caption: Synthesis workflow for 3-(3-Methoxyphenyl)piperidine.
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Experimental Protocols

Detailed experimental procedures are critical for reproducibility in a research setting. The
following protocols are based on published synthetic methods.

Protocol 1: Synthesis of 3-(3-Methoxyphenyl)piperidine
Hydrochloride via Hydrogenation[2]

This protocol details the catalytic hydrogenation of the corresponding pyridine derivative.

e Reactants:

o

3-(3-Methoxy-phenyl)-pyridine

[¢]

Platinum(IV) oxide (PtOz2)

[¢]

Methanol (Solvent)

[e]

Hydrogen Chloride (HCI)

o

Hydrogen (Hz2) gas

e Procedure:

o A solution of 3-(3-methoxy-phenyl)-pyridine in methanol containing hydrogen chloride is
prepared in a high-pressure reaction vessel.

o A catalytic amount of platinum(lV) oxide is added to the solution.

o The vessel is sealed and purged with hydrogen gas.

o The reaction mixture is subjected to a hydrogen pressure of 2844.3 Torr.

o The reaction is allowed to proceed with agitation for approximately 3 hours.

o Upon completion, the vessel is depressurized, and the catalyst is removed by filtration
(e.g., through Celite).
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o The solvent is removed from the filtrate under reduced pressure to yield crude 3-(3-
methoxyphenyl)piperidine hydrochloride. The product can be further purified by
recrystallization.

Protocol 2: Liberation of the Free Base[9]

This protocol describes the conversion of the hydrochloride salt to the free base for subsequent
reactions or analysis.

¢ Reactants:

[e]

3-(3-Methoxyphenyl)piperidine hydrochloride (15 g)

[e]

10% aqueous sodium hydroxide (100 mL)

o

Dichloromethane (100 mL)

[¢]

Potassium carbonate (for drying)
e Procedure:

o Combine 15 g of 3-(3-methoxyphenyl)piperidine hydrochloride, 100 mL of 10% aqueous
sodium hydroxide, and 100 mL of dichloromethane in a separatory funnel.

o Stir or shake the mixture for several minutes until the solid dissolves and the layers
become distinct.

o Separate the organic (dichloromethane) layer from the aqueous layer.
o Dry the organic layer over anhydrous potassium carbonate.
o Filter the mixture to remove the drying agent.

o Evaporate the dichloromethane under reduced pressure to yield 3-(3-
methoxyphenyl)piperidine as a free base.

Spectroscopic and Analytical Data
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While comprehensive, experimentally-derived spectra for 3-(3-Methoxyphenyl)piperidine are

not readily available in public databases, the expected spectral features can be predicted
based on its chemical structure.

Table 3: Predicted Spectroscopic Features
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Technique

IH NMR

Expected Features

Aromatic Protons (6.7-7.3 ppm): Complex
multiplet signhals corresponding to the
four protons on the methoxyphenyl
ring.Methoxy Protons (~3.8 ppm): A sharp
singlet corresponding to the three -OCHs
protons.Piperidine Protons (1.5-3.5 ppm): A
series of complex, overlapping multiplets
corresponding to the 10 protons on the
piperidine ring. The proton at C3 and the
protons at C2 and C6 adjacent to the
nitrogen will be the most
deshielded.Amine Proton (variable): A
broad singlet for the N-H proton, which
may exchange with D20.

13C NMR

Aromatic Carbons (110-160 ppm): Six signals
are expected. The carbon attached to the
methoxy group will be the most deshielded
(~160 ppm), followed by the carbon attached to
the piperidine ring. The other four aromatic
carbons will appear between ~110 and 130
ppm.Methoxy Carbon (~55 ppm): A single signal
for the -OCHs carbon.Piperidine Carbons (25-55
ppm): Signals corresponding to the five distinct
carbons of the piperidine ring. The carbons
adjacent to the nitrogen (C2, C6) will be in the
45-55 ppm range.

Infrared (IR) Spectroscopy

N-H Stretch (~3300 cm~1): A moderate,
somewhat broad peak characteristic of a
secondary amine.C-H Stretch (Aromatic)
(~3000-3100 cm™1): Sharp peaks just above
3000 cm~1.C-H Stretch (Aliphatic) (~2800-3000
cm~1): Strong, sharp peaks just below 3000
cm~1,C=C Stretch (Aromatic) (~1450-1600
cm~1): Several sharp peaks characteristic of the
phenyl ring.C-O Stretch (Aryl Ether) (~1250
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Technique Expected Features

cm~1): A strong, characteristic peak for the aryl-
O-CHs bond.

| Mass Spectrometry (MS) | Molecular lon (M*): Expected at m/z = 191 (for Electron
lonization).Protonated Molecule [M+H]*: Expected at m/z = 192 (for Electrospray
lonization).Fragmentation: Common fragmentation would involve cleavage of the bond
between the two rings and a-cleavage of the piperidine ring, leading to stable iminium ions.[9] |

Biological Activity and Applications

3-(3-Methoxyphenyl)piperidine is primarily utilized as a key structural component in the
development of more complex, biologically active molecules.[1] The 3-arylpiperidine scaffold is
a privileged structure in medicinal chemistry, appearing in numerous compounds targeting the
central nervous system (CNS).

» Scaffold for Drug Discovery: Due to its structural properties, it serves as a foundational
scaffold for creating libraries of compounds for screening against various biological targets.

[1]

o CNS Receptor Ligands: While the specific biological targets of 3-(3-
methoxyphenyl)piperidine are not extensively characterized, related arylpiperidine
derivatives are known to interact with a range of CNS receptors. For instance, the
structurally related compound 3-MeO-PCP is a potent NMDA receptor antagonist and also
binds to the sigma-1 (01) receptor.[5] Other 3-arylpiperidine derivatives have been
investigated as potentiators for antibacterial agents.[10]

Safety and Handling

As with all laboratory chemicals, 3-(3-Methoxyphenyl)piperidine and its salts should be
handled with appropriate care in a well-ventilated area, such as a fume hood.

o Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a
lab coat.
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e Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands
thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt should
be protected from light.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of 3-(3-Methoxyphenyl)piperidine for
scientific professionals. Further research into its specific biological activities and physical
properties will continue to enhance its utility in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [3-(3-Methoxyphenyl)piperidine chemical properties and
structure]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1313662#3-3-methoxyphenyl-piperidine-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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